molecular formula C12H12ClN3O2 B2615091 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine CAS No. 1292577-03-7

6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine

Cat. No.: B2615091
CAS No.: 1292577-03-7
M. Wt: 265.7
InChI Key: GCRMTOYTRWLDCI-UHFFFAOYSA-N
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Description

“6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine” is a chemical compound with the CAS Number: 1292577-03-7 . It has a molecular weight of 265.7 . The compound is in powder form .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code is 1S/C12H12ClN3O2/c1-17-8-3-4-9 (10 (5-8)18-2)16-12-6-11 (13)14-7-15-12/h3-7H,1-2H3, (H,14,15,16) .


Physical and Chemical Properties Analysis

The compound is in powder form . It has a molecular weight of 265.7 . The storage temperature is 4 degrees Celsius .

Scientific Research Applications

Synthesis and Characterization

  • A study by Schmidt (2002) explored the synthesis and characterization of pyrimidinaminides, demonstrating the formation of various pyrimidine salts and aminides under different conditions, which could be relevant to the understanding of 6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine (Schmidt, 2002).

Chemical Transformations

  • Botta et al. (1985) conducted research on the transformation of pyrimidinones, including those related to this compound, into various derivatives, showcasing the versatility of these compounds in chemical synthesis (Botta et al., 1985).

Kinase Inhibition Research

  • Guillon et al. (2013) synthesized a compound similar to this compound and studied its potential as an inhibitor of CLK1 and DYRK1A kinases, which could imply potential research applications in kinase inhibition (Guillon et al., 2013).

Antibacterial Potential

  • A study by Murugavel et al. (2015) on a compound structurally related to this compound indicated potential antibacterial properties, suggesting a research avenue for similar compounds in the realm of antibacterial agents (Murugavel et al., 2015).

Anti-Inflammatory and Analgesic Activities

  • Research by Abu‐Hashem and Youssef (2011) synthesized derivatives of a related pyrimidine compound and evaluated their analgesic and anti-inflammatory activities, hinting at similar potential applications for this compound (Abu‐Hashem & Youssef, 2011).

Antiproliferative Properties

  • A study by Atapour-Mashhad et al. (2017) investigated the antiproliferative activity of pyrimido[1,6-a]thieno[2,3-d]pyrimidin-4-ones, which are structurally similar to this compound, against human cancer cell lines, suggesting potential research into cancer treatment (Atapour-Mashhad et al., 2017).

Antiangiogenic Potential

  • A study by Jafar and Hussein (2021) explored pyrimidine derivatives as potential antiangiogenic agents, which could be a significant area of research for compounds like this compound (Jafar & Hussein, 2021).

Safety and Hazards

The compound has been classified under the GHS07 hazard pictogram . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

Properties

IUPAC Name

6-chloro-N-(2,4-dimethoxyphenyl)pyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12ClN3O2/c1-17-8-3-4-9(10(5-8)18-2)16-12-6-11(13)14-7-15-12/h3-7H,1-2H3,(H,14,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCRMTOYTRWLDCI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)NC2=CC(=NC=N2)Cl)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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